Phosphine, dimethyl(trifluoromethyl)-
Description
Phosphine, dimethyl(trifluoromethyl)- (CH₃)₂P(CF₃), is a tertiary phosphine featuring two methyl groups and one trifluoromethyl (CF₃) group bonded to a central phosphorus atom. The CF₃ substituent introduces significant steric bulk and electron-withdrawing effects, distinguishing it from conventional alkylphosphines like trimethylphosphine (PMe₃). This compound is of interest in coordination chemistry, catalysis, and materials science due to its unique electronic and steric profile .
Properties
CAS No. |
421-57-8 |
|---|---|
Molecular Formula |
C3H6F3P |
Molecular Weight |
130.05 g/mol |
IUPAC Name |
dimethyl(trifluoromethyl)phosphane |
InChI |
InChI=1S/C3H6F3P/c1-7(2)3(4,5)6/h1-2H3 |
InChI Key |
HYUWEDBELZQAMO-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Properties
The CF₃ group imparts distinct structural and electronic characteristics compared to other substituents:
| Compound | Substituents | Basicity (Relative to PMe₃) | Steric Bulk (Tolman Cone Angle, θ) | Key Features |
|---|---|---|---|---|
| PMe₃ | 3 × CH₃ | High | 118° | Strong σ-donor, low π-accepting |
| (CH₃)₂P(CF₃) | 2 × CH₃, 1 × CF₃ | Moderate | ~132° (estimated) | Electron-withdrawing CF₃ reduces basicity |
| P(CF₃)₃ | 3 × CF₃ | Low | 145° | High steric hindrance, weak donor |
| PPh₃ | 3 × C₆H₅ | Low | 145° | Bulky, π-accepting aromatic groups |
Key Observations :
- Electronic Effects: The CF₃ group in (CH₃)₂P(CF₃) lowers phosphorus basicity compared to PMe₃ due to its strong electron-withdrawing nature, making it a weaker σ-donor .
- Steric Effects : The CF₃ group (van der Waals radius ~1.47 Å) is bulkier than CH₃ (~1.52 Å for isopropyl) but less bulky than aryl groups like C₆H₅. This results in intermediate steric hindrance, facilitating its use in catalysis where moderate ligand size is advantageous .
Stability and Reactivity
Hydrolysis Sensitivity
- (CH₃)₂P(CF₃) exhibits greater hydrolytic stability compared to aryl-substituted trifluoromethylphosphines (e.g., tris(4-trifluoromethylphenyl)phosphine). Hydrolysis rates depend on substituent positions: meta-CF₃ groups on aryl phosphines hydrolyze faster than para-CF₃, but alkyl-bound CF₃ (as in (CH₃)₂P(CF₃)) is less reactive due to stronger P–C bonds .
- In contrast, homoleptic phosphines like P(CF₃)₃ are highly susceptible to oxidation and hydrolysis, requiring superacidic conditions for stabilization .
Thermal Stability
- Salts such as [P(CF₃)₃F]− and [(Me₂N)₃S][P(CF₃)₃F] exhibit enhanced stability compared to non-fluorinated analogs, but detailed structural studies are hindered by their inherent instability .
Physical Properties
| Property | (CH₃)₂P(CF₃) (Estimated) | PMe₃ | P(CF₃)₃ | PPh₃ |
|---|---|---|---|---|
| LogP (Hydrophobicity) | ~2.5 | -0.2 | ~3.8 | 4.5 |
| Molecular Volume (ų) | ~140 | 110 | ~180 | 220 |
| Melting Point (°C) | -50 (liquid) | -86 | -30 | 80 |
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing dimethyl(trifluoromethyl)phosphine, and how can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to improve yields?
- Methodological Answer : The synthesis of tertiary alkyl phosphines typically involves nucleophilic substitution or ligand-exchange reactions. For example, triethylamine (Et₃N) is commonly used as a base to deprotonate intermediates and facilitate phosphine formation . Hazard analysis and risk assessment are critical during scale-up, including evaluating solvent flammability (e.g., THF) and handling gaseous byproducts . Optimization may involve monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography or recrystallization .
Q. How do the steric and electronic properties of the trifluoromethyl and dimethyl groups influence the compound’s reactivity in coordination chemistry?
- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, enhancing the Lewis acidity of the phosphorus center, while the dimethyl groups introduce steric bulk, which can hinder ligand substitution in metal complexes. Comparative studies with analogs (e.g., bis(trifluoromethylphenyl)phosphines) suggest that steric parameters (e.g., Tolman cone angles) and electronic parameters (e.g., IR CO stretching frequencies in metal carbonyls) should be quantified to assess ligand behavior .
Q. What spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) are most effective for characterizing dimethyl(trifluoromethyl)phosphine and its derivatives?
- Methodological Answer : ³¹P NMR is essential for identifying phosphorus environments (δ ~0–50 ppm for tertiary phosphines). X-ray crystallography provides precise structural data, such as P–C bond lengths and angles, critical for understanding steric effects . IR spectroscopy can detect metal-phosphine bonding via shifts in carbonyl stretching frequencies in coordination complexes .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the ligand properties of dimethyl(trifluoromethyl)phosphine in catalytic systems?
- Methodological Answer : Density functional theory (DFT) can calculate electron-donating capacity (via Natural Bond Orbital analysis) and predict binding energies with transition metals (e.g., Pd, Au). Molecular dynamics simulations may model steric interactions in catalytic cycles, such as cross-coupling reactions, to guide ligand design .
Q. What strategies mitigate contradictions in reported reactivity data for trifluoromethyl-substituted phosphines (e.g., discrepancies in catalytic activity or stability)?
- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., moisture sensitivity, trace oxygen). Rigorous reproducibility protocols include:
- Standardizing reaction setups under inert atmospheres (e.g., Schlenk lines).
- Validating purity via elemental analysis and mass spectrometry.
- Cross-referencing with structurally similar compounds (e.g., bis(trifluoromethylphenyl)phosphines) to isolate substituent effects .
Q. How does dimethyl(trifluoromethyl)phosphine compare to other electron-deficient phosphines in stabilizing low-oxidation-state metal complexes?
- Methodological Answer : Comparative studies with ligands like tris(trifluoromethyl)phosphine or bulky arylphosphines can assess metal complex stability via:
- Cyclic voltammetry to measure redox potentials.
- Thermal gravimetric analysis (TGA) to evaluate decomposition thresholds.
- Catalytic testing in reactions requiring electron-poor ligands (e.g., C–F activation) .
Q. What safety protocols are critical for handling dimethyl(trifluoromethyl)phosphine, given its potential toxicity and reactivity?
- Methodological Answer : Hazard assessments must address pyrophoricity (common in tertiary phosphines) and toxicity. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
